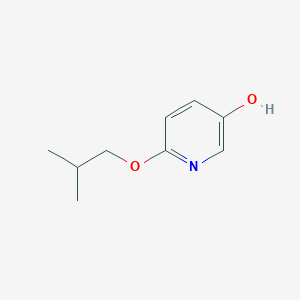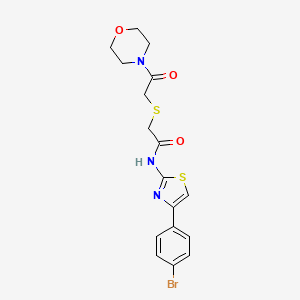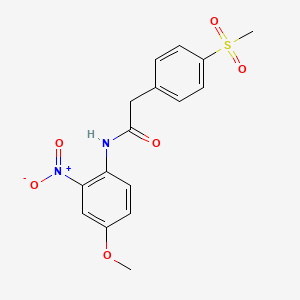
(4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a benzyl group attached to the nitrogen of the piperidine ring, and a thiophene ring with a chlorine substituent. The presence of these functional groups suggests that the compound could have interesting biological activities.
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom . The benzyl group and the chlorine atom could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the piperidine ring, benzyl group, and thiophene ring. For example, the piperidine ring could participate in reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzyl group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Applications De Recherche Scientifique
Structural and Molecular Studies
Compounds structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone have been extensively studied for their thermal, optical, etching, structural properties, and theoretical calculations. For example, a study characterized by single crystal X-ray diffraction revealed that certain piperidine ring compounds adopt a chair conformation, with the structure exhibiting both inter- and intramolecular hydrogen bonds, contributing to the stability of the molecule. These studies often employ density functional theory (DFT) calculations to optimize structural coordinates and evaluate HOMO-LUMO energy gaps and other electronic parameters (Karthik et al., 2021).
Synthesis Methodologies
Research has also focused on the synthesis of related compounds, exploring different substitution reactions and structural characterizations. For instance, the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related piperidin-1-yl)methanone compounds have been documented. These studies provide insights into the molecular structures, optimized through DFT, and investigate molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021).
Biological Activities
While direct research on (4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone's biological activities is not specifically highlighted in the available literature, studies on structurally similar compounds offer potential insights. Compounds with piperidine motifs have been evaluated for their antitubercular activities, demonstrating significant effects in vitro against Mycobacterium tuberculosis and in vivo efficacy in mice models (Bisht et al., 2010). Additionally, the characterization of degradation impurities in pharmaceuticals related to piperidine derivatives underscores the importance of understanding chemical stability and reactivity for developing effective and safe therapeutic agents (Munigela et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-7-6-16(23-17)18(21)20-10-8-15(9-11-20)13-22-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVTCRQHYIPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)


![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)